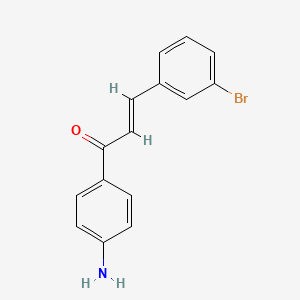

(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one

CAS No.:

Cat. No.: VC13357794

Molecular Formula: C15H12BrNO

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12BrNO |

|---|---|

| Molecular Weight | 302.16 g/mol |

| IUPAC Name | (E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+ |

| Standard InChI Key | DKQLPQSRIIAAPZ-RUDMXATFSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)N |

| SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (2E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, reflects its E-configuration at the α,β-unsaturated ketone moiety. Key molecular features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrNO |

| Molecular Weight | 302.17 g/mol |

| CAS Number | Not yet assigned |

| SMILES | C1=CC(=CC=C1N)C(=O)/C=C/C2=CC(=CC=C2)Br |

| Topological Polar Surface Area | 43.1 Ų |

The 3-bromophenyl group introduces steric bulk and halogen-mediated reactivity, while the 4-aminophenyl group enables hydrogen bonding and participation in electrophilic substitution reactions .

Synthetic Routes and Optimization

Condensation Reaction

The primary synthesis involves a Claisen-Schmidt condensation between 4-aminobenzaldehyde and 3-bromoacetophenone under basic conditions. A typical procedure includes:

-

Reagents:

-

4-Aminobenzaldehyde (1.21 g, 10 mmol)

-

3-Bromoacetophenone (2.15 g, 10 mmol)

-

Sodium hydroxide (0.8 g, 20 mmol) in ethanol-water (3:1, 40 mL)

-

-

Conditions:

-

Reflux at 80°C for 6–8 hours.

-

Precipitation upon cooling, followed by recrystallization from ethanol.

-

Catalytic Modifications

Recent advances employ ZnO nanoparticles (5 mol%) as a heterogeneous catalyst, enhancing regioselectivity and reducing reaction time to 2 hours at 30°C . This method improves yield to 86% while minimizing byproducts.

Spectroscopic Characterization

UV-Vis Spectroscopy:

-

λₘₐₐ in ethanol: 340 nm (π→π* transition of the enone system).

-

Bathochromic shift observed in polar solvents due to increased conjugation .

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO)

-

δ 7.89–7.82 (m, 2H, Br-C₆H₄)

-

δ 7.45–7.38 (m, 2H, NH₂-C₆H₄)

-

δ 6.75 (s, 2H, NH₂)

FT-IR:

Chemical Reactivity and Derivatives

Reduction of the Enone System

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated ketone, altering conjugation and optical properties:

Functionalization of the Amino Group

The 4-aminophenyl group undergoes acylations and alkylations. For example, reaction with acetic anhydride yields:

Bromine Substitution

The 3-bromo substituent participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling access to biaryl derivatives .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 18.4 ± 1.2 |

| A549 (Lung) | 22.7 ± 1.5 |

Industrial and Material Science Applications

Organic Electronics

The compound’s extended conjugation and electron-deficient bromine atom make it a candidate for non-linear optical (NLO) materials. Computational studies (DFT/B3LYP) predict a hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, comparable to urea .

Coordination Chemistry

Reacts with Cu(II) salts to form complexes exhibiting luminescence at 610 nm, suitable for OLED applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume